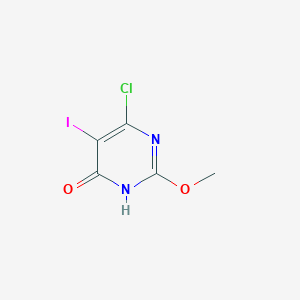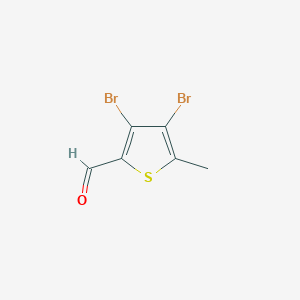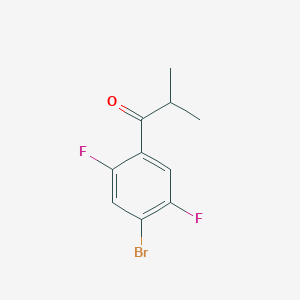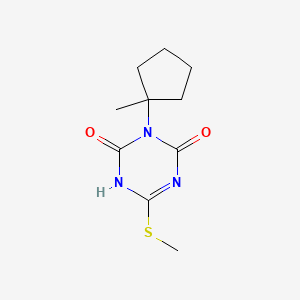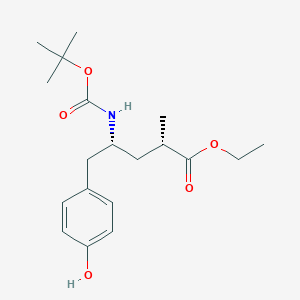
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic conditions.
Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while iodination can be carried out using iodine or iodine monochloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Hydrolysis: Formation of 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various quinolone-based drugs with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinolone antibiotics and their interaction with bacterial enzymes.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for DNA replication and transcription in bacteria. The compound inhibits the activity of these enzymes, leading to the disruption of DNA processes and ultimately causing bacterial cell death. The presence of chlorine and iodine atoms enhances the binding affinity of the compound to the target enzymes, increasing its antibacterial potency.
Comparaison Avec Des Composés Similaires
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinolone derivatives such as:
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Lacks the iodine substituent, which may result in lower antibacterial activity.
Ethyl 6-fluoro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate: Fluorine substitution can enhance the compound’s stability and bioavailability.
Ethyl 6-chloro-8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate: Bromine substitution may alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H9ClINO3 |
|---|---|
Poids moléculaire |
377.56 g/mol |
Nom IUPAC |
ethyl 6-chloro-8-iodo-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClINO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) |
Clé InChI |
CJSWTTXLMDICQE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



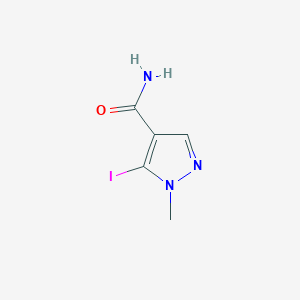
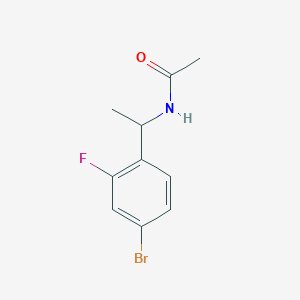
![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
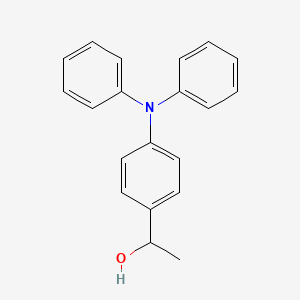
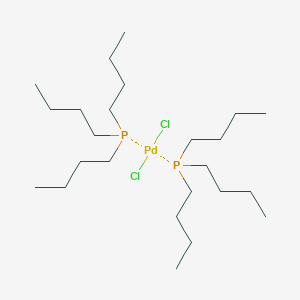
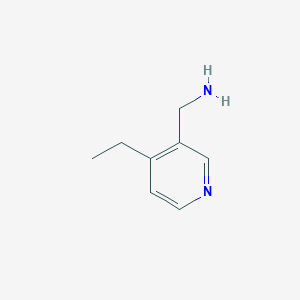
![2-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13137071.png)
